molecular formula C6H8O2 B064094 2-Acetyl-4,5-dihydrofuran CAS No. 165954-90-5

2-Acetyl-4,5-dihydrofuran

Cat. No. B064094
CAS RN: 165954-90-5
M. Wt: 112.13 g/mol
InChI Key: TVRFTXOEAVVFCL-UHFFFAOYSA-N
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Description

2-Acetyl-4,5-dihydrofuran (ADHF) is a heterocyclic organic compound that has gained attention in the scientific community due to its unique chemical properties and potential applications in various fields. ADHF is a cyclic ketone that is formed by the condensation of acetylacetone and furfural. It has a characteristic sweet, caramel-like odor and is commonly used as a flavoring agent in the food industry. However, its potential as a chemical intermediate and as a building block for the synthesis of various compounds has also been explored.

Mechanism of Action

The mechanism of action of 2-Acetyl-4,5-dihydrofuran is not well understood. However, it is believed that the compound may act as a nucleophile and react with electrophiles to form covalent adducts. This reaction may be responsible for some of the observed biological effects of 2-Acetyl-4,5-dihydrofuran.
Biochemical and Physiological Effects
2-Acetyl-4,5-dihydrofuran has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antioxidant properties and can scavenge free radicals. Additionally, 2-Acetyl-4,5-dihydrofuran has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. 2-Acetyl-4,5-dihydrofuran has also been shown to have antitumor activity in vitro.

Advantages and Limitations for Lab Experiments

2-Acetyl-4,5-dihydrofuran has several advantages as a chemical intermediate in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, 2-Acetyl-4,5-dihydrofuran is stable under a variety of conditions and can be stored for extended periods of time. However, 2-Acetyl-4,5-dihydrofuran is also highly reactive and can be difficult to handle. It can react with a variety of compounds, including water and oxygen, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 2-Acetyl-4,5-dihydrofuran. One area of interest is the development of new synthetic routes for the compound that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 2-Acetyl-4,5-dihydrofuran and its potential applications in the pharmaceutical industry. Finally, the potential use of 2-Acetyl-4,5-dihydrofuran as a flavoring agent in the food industry should be further explored.

Synthesis Methods

The synthesis of 2-Acetyl-4,5-dihydrofuran can be achieved through the condensation of acetylacetone and furfural in the presence of a catalyst. The reaction is typically carried out under reflux conditions using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The yield of the reaction can be improved by using a solvent such as toluene or xylene.

Scientific Research Applications

2-Acetyl-4,5-dihydrofuran has been the subject of numerous scientific studies due to its potential applications in various fields. In the pharmaceutical industry, 2-Acetyl-4,5-dihydrofuran has been used as a building block for the synthesis of various compounds with potential therapeutic applications. For example, 2-Acetyl-4,5-dihydrofuran has been used as a precursor for the synthesis of anti-inflammatory compounds and antitumor agents.

properties

CAS RN

165954-90-5

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-(2,3-dihydrofuran-5-yl)ethanone

InChI

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h3H,2,4H2,1H3

InChI Key

TVRFTXOEAVVFCL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCO1

Canonical SMILES

CC(=O)C1=CCCO1

synonyms

Ethanone, 1-(4,5-dihydro-2-furanyl)- (9CI)

Origin of Product

United States

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